4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one
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Overview
Description
4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H2Cl2O3S. It is known for its unique structure, which includes a benzoxathiol ring substituted with chlorine and hydroxyl groups.
Preparation Methods
The synthesis of 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 5-hydroxy-1,3-benzoxathiol-2-one using chlorine gas or other chlorinating agents. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and at a controlled temperature to ensure the selective substitution of chlorine atoms at the 4 and 7 positions .
Chemical Reactions Analysis
4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes .
Comparison with Similar Compounds
4,7-Dichloro-5-hydroxy-1,3-benzoxathiol-2-one can be compared with other similar compounds such as:
4,7-Dichloro-1,3-benzoxathiol-2-one: Lacks the hydroxyl group, which may affect its reactivity and applications.
5-Hydroxy-1,3-benzoxathiol-2-one:
4,7-Dichloro-5-methoxy-1,3-benzoxathiol-2-one: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical properties and interactions.
This compound stands out due to its unique combination of chlorine and hydroxyl substitutions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,7-dichloro-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2O3S/c8-2-1-3(10)4(9)6-5(2)12-7(11)13-6/h1,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOZUDFNJHCVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)OC(=O)S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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